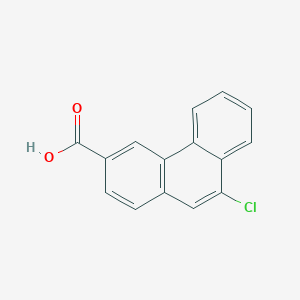
Methyl 2-chloro-6-cyclobutylbenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-chloro-6-cyclobutylbenzoate is an organic compound with a unique structure that includes a cyclobutyl ring attached to a benzoate moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-chloro-6-cyclobutylbenzoate typically involves the esterification of 2-chloro-6-cyclobutylbenzoic acid with methanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions often include refluxing the mixture to ensure complete esterification.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions: Methyl 2-chloro-6-cyclobutylbenzoate can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols.
Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The cyclobutyl ring can be oxidized to form cyclobutanone derivatives.
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents.
Reduction: Lithium aluminum hydride in dry ether.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products:
Substitution: Formation of 2-amino-6-cyclobutylbenzoate or 2-thiocyanato-6-cyclobutylbenzoate.
Reduction: Formation of 2-chloro-6-cyclobutylbenzyl alcohol.
Oxidation: Formation of 2-chloro-6-cyclobutylbenzaldehyde or 2-chloro-6-cyclobutylbenzoic acid.
Aplicaciones Científicas De Investigación
Methyl 2-chloro-6-cyclobutylbenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Methyl 2-chloro-6-cyclobutylbenzoate depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparación Con Compuestos Similares
Methyl 2-chlorobenzoate: Lacks the cyclobutyl ring, making it less sterically hindered.
Methyl 2-cyclobutylbenzoate: Lacks the chlorine atom, affecting its reactivity.
Methyl 2-chloro-6-methylbenzoate: Contains a methyl group instead of a cyclobutyl ring, altering its physical and chemical properties.
Uniqueness: Methyl 2-chloro-6-cyclobutylbenzoate is unique due to the presence of both a chlorine atom and a cyclobutyl ring, which confer distinct steric and electronic properties. These features make it a valuable compound for various synthetic and research applications.
Propiedades
Fórmula molecular |
C12H13ClO2 |
|---|---|
Peso molecular |
224.68 g/mol |
Nombre IUPAC |
methyl 2-chloro-6-cyclobutylbenzoate |
InChI |
InChI=1S/C12H13ClO2/c1-15-12(14)11-9(8-4-2-5-8)6-3-7-10(11)13/h3,6-8H,2,4-5H2,1H3 |
Clave InChI |
ZLOZSPRKUOFGAO-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=C(C=CC=C1Cl)C2CCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Cyclopropyl-1-{[(1,1-dimethylethyl)oxy]carbonyl}-1H-pyrazole-4-carboxylic acid](/img/structure/B13986285.png)







![Methyl 5-bromo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-B]pyridine-3-carboxylate](/img/structure/B13986340.png)

![(S)-1-[4-fluoro-3-(trifluoromethyl)phenyl]propylamine](/img/structure/B13986376.png)



